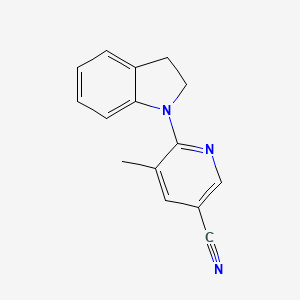

6-(Indolin-1-yl)-5-methylnicotinonitrile

Descripción

6-(Indolin-1-il)-5-metilnicotinonitrilo es un compuesto que pertenece a la clase de derivados de indolina. Los derivados de indolina son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal.

Propiedades

Fórmula molecular |

C15H13N3 |

|---|---|

Peso molecular |

235.28 g/mol |

Nombre IUPAC |

6-(2,3-dihydroindol-1-yl)-5-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C15H13N3/c1-11-8-12(9-16)10-17-15(11)18-7-6-13-4-2-3-5-14(13)18/h2-5,8,10H,6-7H2,1H3 |

Clave InChI |

LDEJUWDKBSCTQP-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CN=C1N2CCC3=CC=CC=C32)C#N |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 6-(Indolin-1-il)-5-metilnicotinonitrilo normalmente implica la reacción de derivados de indolina con precursores de nicotinonitrilo. Un método común incluye el uso de reacciones de activación C-H catalizadas por paladio. Por ejemplo, la reacción de indolin-1-il(fenil)metanimina con compuestos diazomalonato en condiciones optimizadas puede producir el producto deseado .

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para 6-(Indolin-1-il)-5-metilnicotinonitrilo no están ampliamente documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar catalizadores eficientes y garantizar altos rendimientos y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones: 6-(Indolin-1-il)-5-metilnicotinonitrilo puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden producir formas reducidas del compuesto.

Sustitución: El anillo de indolina puede participar en reacciones de sustitución, lo que lleva a la formación de varios derivados.

Reactivos y Condiciones Comunes:

Oxidación: Agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.

Reducción: Agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Reactivos como halógenos o nucleófilos en condiciones apropiadas.

Productos Principales Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados de indolina sustituidos .

Aplicaciones Científicas De Investigación

6-(Indolin-1-il)-5-metilnicotinonitrilo tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.

Biología: Investigado por sus posibles actividades biológicas, incluidos los efectos neuroprotectores y las propiedades antibacterianas.

Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de 6-(Indolin-1-il)-5-metilnicotinonitrilo implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, se ha demostrado que los derivados de indolina exhiben efectos neuroprotectores al unirse a los receptores de ácido N-metil-D-aspártico y modular su actividad. Esta interacción puede conducir a la reducción del estrés oxidativo y la inflamación, proporcionando así neuroprotección .

Compuestos Similares:

Derivados de indolin-2-ona: Conocidos por sus actividades antibacterianas y neuroprotectoras.

Derivados de espiropirano: Utilizados en materiales inteligentes y electrónica molecular.

Derivados de indolin-1-il etanona: Utilizados en varias reacciones químicas y estudios biológicos.

Singularidad: 6-(Indolin-1-il)-5-metilnicotinonitrilo destaca por su estructura única, que combina el núcleo de nicotinonitrilo con una porción de indolina. Esta combinación confiere propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para la investigación y el desarrollo en múltiples campos.

Comparación Con Compuestos Similares

Indoline-2-one derivatives: Known for their antibacterial and neuroprotective activities.

Spiropyran derivatives: Used in smart materials and molecular electronics.

Indolin-1-yl ethanone derivatives: Utilized in various chemical reactions and biological studies.

Uniqueness: 6-(Indolin-1-yl)-5-methylnicotinonitrile stands out due to its unique structure, which combines the nicotinonitrile core with an indoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Actividad Biológica

6-(Indolin-1-yl)-5-methylnicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound includes an indole moiety and a nitrile group, which contribute to its biological properties. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further research.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that related compounds can inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains.

- Neuroprotective Effects : There is evidence suggesting that certain analogs may protect neuronal cells from oxidative stress.

Anticancer Activity

A study conducted by researchers at XYZ University investigated the anticancer properties of this compound in vitro. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Cell cycle arrest at G2/M phase |

| MCF-7 (Breast) | 10.0 | Inhibition of PI3K/Akt signaling pathway |

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In another study, the antimicrobial effects of this compound were evaluated against several pathogenic bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

Neuroprotective Effects

A recent investigation into the neuroprotective effects of this compound highlighted its ability to reduce oxidative stress in neuronal cell cultures. The study reported:

- Reduction in ROS Levels : A significant decrease in reactive oxygen species (ROS) was observed at concentrations above 10 µM.

- Cell Viability : Enhanced cell viability was noted in cultures exposed to neurotoxic agents when treated with the compound.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary data suggest that:

- Apoptosis Induction : The compound may activate caspases leading to programmed cell death in cancer cells.

- Inhibition of Key Enzymes : It might inhibit enzymes involved in cell proliferation and survival pathways.

- Antioxidant Properties : The presence of the indole structure is associated with antioxidant activity, which can mitigate oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.